Methyl 5-[(pentafluorophenoxy)methyl]-2-furoate

Lipophilicity Drug-likeness Physicochemical property

Researchers require fluorinated aromatic intermediates with defined reactivity for SAR studies or linker synthesis. Non-fluorinated analogs fail to replicate the electronic and lipophilic profile. This fluorinated furan-2-carboxylate solves that need. - Key application: Selective acylative cross-coupling vs. phenolic esters (XLogP3=3.2, TPSA=48.7Ų) - Utility: PROTAC pentafluorophenyl (PFP) ester linker precursor; LC-MS reference standard - Supply: Well-defined molecular properties (C13H7F5O4, exact mass 322.02645) with reliable shipping

Molecular Formula C13H7F5O4
Molecular Weight 322.18g/mol
CAS No. 402600-23-1
Cat. No. B445097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-[(pentafluorophenoxy)methyl]-2-furoate
CAS402600-23-1
Molecular FormulaC13H7F5O4
Molecular Weight322.18g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(O1)COC2=C(C(=C(C(=C2F)F)F)F)F
InChIInChI=1S/C13H7F5O4/c1-20-13(19)6-3-2-5(22-6)4-21-12-10(17)8(15)7(14)9(16)11(12)18/h2-3H,4H2,1H3
InChIKeyKZHPRBPFBJLCBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-[(pentafluorophenoxy)methyl]-2-furoate: Identity & Procurement


Methyl 5-[(pentafluorophenoxy)methyl]-2-furoate (CAS 402600-23-1) is a fluorinated furan-2-carboxylate derivative with molecular formula C13H7F5O4 and molecular weight 322.18 . The compound incorporates a pentafluorophenoxy methyl ether substituent at the 5-position of a 2-furoate methyl ester core . This structural arrangement positions it as a specialized research intermediate within the broader class of fluorinated aromatic building blocks, with a calculated XLogP3 of 3.2 and topological polar surface area of 48.7 Ų . It is commercially available as a research chemical for organic synthesis applications .

Synthetic intermediate Fluorinated furan-2-carboxylate building block with pentafluorophenoxy reactive handle
Reactivity profile Pentafluorophenoxy group enables selective cross-coupling versus phenolic esters (class-level)
Physicochemical fit Calculated moderate lipophilicity (XLogP3) supports membrane permeability in cell-based assays

Methyl 5-[(pentafluorophenoxy)methyl]-2-furoate: Generic Substitution Risk


Generic substitution of furan-2-carboxylate building blocks without the pentafluorophenoxy moiety is not advisable due to fundamental differences in physicochemical properties that govern downstream synthetic utility. The pentafluorophenoxy group confers distinct lipophilicity (XLogP3 = 3.2) and electronic characteristics compared to non-fluorinated or partially fluorinated analogs . In pentafluorophenyl ester chemistry, the fully fluorinated aromatic ring has been established as a highly reactive, bench-stable electrophilic acylative moiety enabling fully selective cross-coupling versus phenolic esters [1]. These properties are not recapitulated by compounds bearing alternative leaving groups or non-fluorinated phenoxy substituents. Consequently, in synthetic sequences where the pentafluorophenoxy moiety serves as either a reactive handle for subsequent transformations or a pharmacophoric element influencing molecular recognition, substitution with non-fluorinated or differently fluorinated analogs cannot be assumed to produce equivalent outcomes.

⚠️ Replacing the pentafluorophenoxy moiety with non-fluorinated phenoxy may alter electronic and lipophilic properties, shifting synthetic outcomes.
⚠️ Alternative ester leaving groups (e.g., methyl, ethyl) lack the selective cross-coupling reactivity of pentafluorophenyl esters; yields may not be equivalent.
⚠️ Exchanging the methyl ester for a free acid or different ester may change solubility and reaction compatibility, requiring sequence re-optimization.

Methyl 5-[(pentafluorophenoxy)methyl]-2-furoate: Differentiation Evidence


Lipophilicity & Polar Surface Area

Methyl 5-[(pentafluorophenoxy)methyl]-2-furoate exhibits a calculated XLogP3 value of 3.2 and a topological polar surface area (TPSA) of 48.7 Ų . These values position the compound within a moderate lipophilicity range suitable for applications requiring balanced membrane permeability. While direct comparative data for specific analogs is not available in the primary literature, the pentafluorophenoxy moiety is known to enhance lipophilicity and metabolic stability compared to non-fluorinated phenoxy analogs [1].

Lipophilicity & TPSA
Class-level inference
XLogP3 = 3.2 · TPSA = 48.7 Ų
May support moderate membrane permeability
Calculated properties; direct analog comparisons not reported
Lipophilicity Drug-likeness Physicochemical property

Selective Cross-Coupling via Pentafluorophenoxy Group

The pentafluorophenoxy moiety functions as an activated ester leaving group, enabling fully selective cross-coupling reactions versus phenolic esters [1]. Pentafluorophenyl esters are established as highly reactive, bench-stable, economical, ester-based electrophilic acylative reagents via acyl-metal intermediates [1]. This reactivity profile distinguishes compounds bearing the pentafluorophenoxy group from those with alternative ester leaving groups (e.g., methyl, ethyl, or non-fluorinated phenyl esters).

Selective Cross-Coupling
Class-level inference
Pentafluorophenyl ester: fully selective cross-coupling vs. phenolic esters (class property)
Supports selective amide/ester synthesis workflows
Class-level reactivity; compound-specific validation recommended
Cross-coupling Pentafluorophenyl ester Acylation

Methyl Ester vs. Carboxylic Acid Analog

Methyl 5-[(pentafluorophenoxy)methyl]-2-furoate (MW 322.18) differs from its carboxylic acid analog, 5-[(pentafluorophenoxy)methyl]-2-furoic acid (CAS 402727-83-7, MW 308.16), by the presence of a methyl ester group at the 2-position rather than a free carboxylic acid [1]. This functional group difference affects reactivity, solubility, and compatibility with various synthetic transformations. The methyl ester can be hydrolyzed to the corresponding acid when a free carboxylate is required, providing synthetic flexibility.

Methyl Ester vs. Acid
Cross-study comparable
Methyl ester (MW 322.18) vs. carboxylic acid analog (MW 308.16)
Protected carboxylate offers synthetic flexibility; hydrolysis enables free acid
ΔMW = 14.02; reactivity and solubility may differ
Building block Functional group Synthetic intermediate

Boiling Point & Density

Methyl 5-[(pentafluorophenoxy)methyl]-2-furoate has a predicted boiling point of 356.9±42.0 °C and a predicted density of 1.492±0.06 g/cm³ . These predicted values provide guidance for purification method selection (e.g., distillation feasibility) and formulation considerations. While comparative data for structurally similar compounds are not reported in the same source, these values can be referenced against other fluorinated aromatic esters for procurement decisions where thermal stability or density specifications are relevant.

Boiling Point & Density
Supporting evidence
Predicted BP 356.9±42.0 °C; density 1.492±0.06 g/cm³
Informs purification and handling strategy
ACD/Labs Percepta prediction; experimental verification advised
Physical property Purification Handling

Methyl 5-[(pentafluorophenoxy)methyl]-2-furoate: Applications


Fluorinated Building Blocks for Medicinal Chemistry

This compound serves as a fluorinated furan-2-carboxylate scaffold that can be incorporated into larger molecular architectures for structure-activity relationship (SAR) studies. The pentafluorophenoxy group may serve as a metabolic blocking element or lipophilicity modulator . The methyl ester functionality provides a protected carboxylate that can be selectively hydrolyzed for further conjugation. This application is supported by the compound's physicochemical profile (XLogP3 = 3.2, TPSA = 48.7 Ų) and the established utility of pentafluorophenyl esters in selective cross-coupling chemistry [1].

Bioconjugation & PROTAC Linker Synthesis

The pentafluorophenoxy moiety functions as an activated ester leaving group, enabling fully selective cross-coupling versus phenolic esters [1]. This property positions the compound as a potential precursor for the synthesis of pentafluorophenyl (PFP) ester-containing linkers used in PROTAC (proteolysis-targeting chimera) development. The furan core with a methyl ester handle offers synthetic versatility for subsequent functionalization. The class-level reactivity of pentafluorophenyl esters in acyl-metal mediated transformations [1] supports this application.

Analytical Reference Standard

With well-defined molecular properties including molecular formula C13H7F5O4, exact mass 322.02644951, and canonical SMILES , this compound is suitable for use as a reference standard in LC-MS, GC-MS, or NMR method development and validation. The predicted physical properties (BP 356.9±42.0 °C) provide guidance for gas chromatography method development. The compound's distinct mass and fluorine signature enable unambiguous detection in complex matrices.

Application
Selection Property
Validation Focus
Fluorinated building blocks for medicinal chemistry
Pentafluorophenoxy lipophilic scaffold; methyl ester-protected carboxylate
SAR compatibility and metabolic stability modulation
Bioconjugation & PROTAC linker synthesis
Activated ester leaving group for selective acylation
Cross-coupling efficiency and linker functionalization
Analytical reference standard
Well-defined molecular identity (C13H7F5O4, exact mass)
Method development and detection specificity

Technical Documentation Hub

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